C18H16FNO3 vs. Des-Methoxy Analogues: Essential 7-OCH₃ Contribution to IDO1 Inhibition Potency
In a systematic SAR study of indole-2-carboxylic acid derivatives evaluated as IDO1/TDO dual inhibitors, the 7-methoxy substituted compound 9e (structurally analogous to the target compound's indole substitution pattern) retained measurable inhibitory activity with IDO1 IC50 = 32.4 µM and TDO IC50 = 19.5 µM, whereas a structurally matched 7-unsubstituted comparator completely lost detectable inhibition of both enzymes [1]. This demonstrates that the 7-methoxy substituent is a critical pharmacophoric element for IDO1/TDO target engagement within this chemotype.
| Evidence Dimension | IDO1 and TDO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 7-methoxy substituted indole-2-carboxylic acid derivative (Compound 9e): IDO1 IC50 = 32.4 µM; TDO IC50 = 19.5 µM |
| Comparator Or Baseline | Structurally matched 7-unsubstituted analogue: IDO1 IC50 = no inhibition detected; TDO IC50 = no inhibition detected |
| Quantified Difference | Qualitative shift from measurable dual micromolar inhibition to complete loss of activity upon 7-methoxy removal |
| Conditions | Recombinant human IDO1 and TDO enzymatic assays; fluorescence-based detection of N-formylkynurenine conversion; pH 6.5, 25°C |
Why This Matters
Procurement of des-methoxy indole-3-propanoic acid analogues for IDO1/TDO-targeted research programs carries a high risk of obtaining inactive compounds, making 7-methoxy substitution a key purity and identity specification.
- [1] Cui G, Lai F, Wang X, Chen X, Xu B. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Eur J Med Chem. 2020;187:111985. Compound 9e data: IDO1 IC50 = 32.4 µM; TDO IC50 = 19.5 µM. doi:10.1016/j.ejmech.2019.111985 View Source
